molecular formula C21H20O4 B4767828 (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one

Cat. No.: B4767828
M. Wt: 336.4 g/mol
InChI Key: QVRKYVYXPLTMGG-MHWRWJLKSA-N
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Description

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with a dimethoxyphenyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of dimethoxyphenyl and dimethylphenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-13-5-6-14(2)17(9-13)19-12-16(21(22)25-19)10-15-7-8-18(23-3)20(11-15)24-4/h5-12H,1-4H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRKYVYXPLTMGG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one
Reactant of Route 2
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one
Reactant of Route 3
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one
Reactant of Route 4
Reactant of Route 4
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one
Reactant of Route 5
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one
Reactant of Route 6
Reactant of Route 6
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one

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